molecular formula C15H16ClN3S B2825280 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1172764-03-2

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B2825280
CAS RN: 1172764-03-2
M. Wt: 305.82
InChI Key: JTNSHMOMOWKKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a pyrrolidine ring and a chlorobenzylthio group.

Scientific Research Applications

Nonlinear Optical Properties and Electronic Structure

  • Nonlinear Optical Analysis : Pyrimidine derivatives, including those related to 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine, have shown significant promise in nonlinear optics (NLO) due to their structural and electronic properties. A study conducted by Hussain et al. (2020) on phenyl pyrimidine derivatives highlighted their potential in NLO applications, demonstrating larger NLO properties compared to standard molecules, indicating the considerable NLO character of these molecules for optoelectronic associated high-tech applications. This suggests that derivatives of 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine could have similar applications in the field of optoelectronics and NLO materials (Hussain et al., 2020).

Molecular and Crystal Structure

  • Crystal Structure Analysis : Research on the crystal structure of pyrimidine nucleosides, such as 4-thiouridine, has provided valuable insights into the molecular and crystal structures of these compounds. Saenger and Scheit (1970) found that 4-thiouridine assumes a syn conformation, making it the first pyrimidine nucleoside observed in this configuration. This study offers a foundation for understanding the structural dynamics of pyrimidine derivatives, potentially including 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine, especially in the context of nucleic acids and related biomolecules (Saenger & Scheit, 1970).

Charge Transfer Materials

  • Charge Transfer and Electronic Properties : Irfan (2014) explored the electronic and photophysical properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer materials. By elongating the pi-backbone and applying a push–pull strategy, they managed to tune the electronic, photophysical, and charge transfer properties of these derivatives, suggesting that similar strategies could be applied to 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine derivatives for applications in electronic materials and devices (Irfan, 2014).

Antitumor and Antihypertensive Activities

  • Biological Activities : The pyrimidine core structure has been associated with a wide range of biological activities, including antitumor and antihypertensive effects. Studies by Wang et al. (2011) and Rana et al. (2004) on various pyrimidine derivatives have highlighted their potential in medicinal chemistry, suggesting that 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine could also possess similar biological activities, making it a candidate for further pharmacological exploration (Wang et al., 2011); (Rana et al., 2004).

properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3S/c16-13-6-2-1-5-12(13)10-20-15-9-14(17-11-18-15)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNSHMOMOWKKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine

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